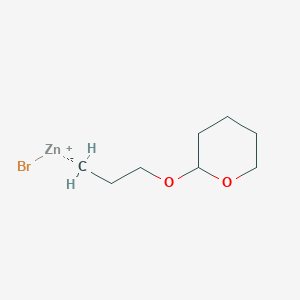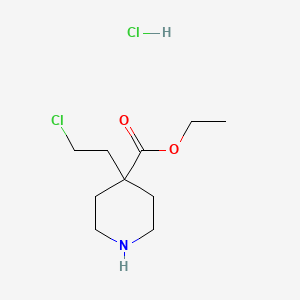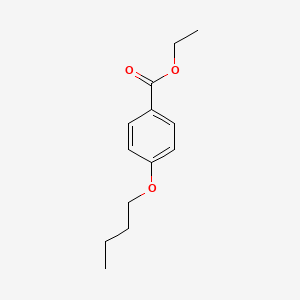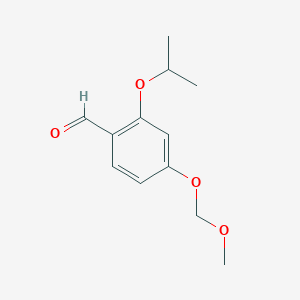
N-(tert-Butyl)-N-(cyclopentadienyldimethylsilyl)amine
Descripción general
Descripción
N-(tert-Butyl)-N-(cyclopentadienyldimethylsilyl)amine (TB-CPDMSA) is a heterocyclic amine compound that has been used in various scientific research applications. TB-CPDMSA is a versatile molecule that has been synthesized in a variety of ways and has been used in a multitude of scientific research applications. TB-CPDMSA has been found to have a wide range of biochemical and physiological effects and is a promising molecule for many future research directions.
Aplicaciones Científicas De Investigación
N-(tert-Butyl)-N-(cyclopentadienyldimethylsilyl)amine has been used in a variety of scientific research applications. It has been used as a ligand in transition metal catalysis, as a catalyst for the addition of aryl and alkyl groups to alkenes, and as a reagent in the synthesis of heterocyclic compounds. It has also been used as a precursor to a variety of organic compounds, including heterocycles, polymers, and organic semiconductors.
Mecanismo De Acción
The mechanism of action of N-(tert-Butyl)-N-(cyclopentadienyldimethylsilyl)amine is not well understood. It is believed that the molecule acts as a Lewis acid, forming a transition state in which the substrate is activated. The transition state then undergoes a rearrangement to form the desired product.
Biochemical and Physiological Effects
This compound has been found to have a variety of biochemical and physiological effects. It has been found to be an inhibitor of the enzyme cyclooxygenase-2 (COX-2), which is involved in inflammation. It has also been found to be a potent inhibitor of the enzyme cytochrome P450 2C9 (CYP2C9), which is involved in the metabolism of drugs. In addition, this compound has been found to have anti-tumor activity in a variety of cell lines.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(tert-Butyl)-N-(cyclopentadienyldimethylsilyl)amine has several advantages for lab experiments. It is relatively easy to synthesize and is relatively stable in a variety of conditions. However, this compound is also limited in its applications. It is not soluble in water and is not compatible with a variety of solvents. In addition, this compound is not a potent inhibitor of enzymes, making it difficult to use in certain experiments.
Direcciones Futuras
N-(tert-Butyl)-N-(cyclopentadienyldimethylsilyl)amine is a promising molecule for a variety of future research directions. It could be used as a drug target for the treatment of inflammation, cancer, and other diseases. In addition, this compound could be used to develop new catalysts for organic synthesis. It could also be used as a precursor to a variety of polymers, organic semiconductors, and other materials. Finally, this compound could be used to study the mechanism of action of various enzymes and other biochemical processes.
Propiedades
IUPAC Name |
N-[cyclopenta-2,4-dien-1-yl(dimethyl)silyl]-2-methylpropan-2-amine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21NSi/c1-11(2,3)12-13(4,5)10-8-6-7-9-10/h6-10,12H,1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JAHUCWAAGICQQB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N[Si](C)(C)C1C=CC=C1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21NSi | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.38 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details







Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![(2S)-N-[(1S,2R)-2-Hydroxy-1,2-diphenylethyl]-2-pyrrolidinecarboxamide, 98%, (99% ee)](/img/structure/B6314161.png)
![2,6-Bis-[1-(2-isopropylphenylimino)-ethyl]pyridine](/img/structure/B6314163.png)




